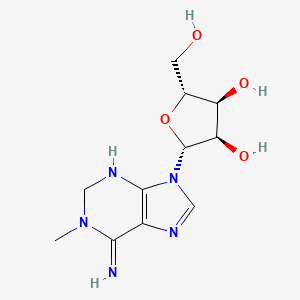
1-Methyl-2-hydroadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-hydroadenosine is a methyladenosine derivative, specifically the 1-methyl-2-hydro derivative of adenosine. It has the molecular formula C11H17N5O4 and an average mass of 283.284 Da . This compound is part of the broader class of hydrocarbyladenosines .
Méthodes De Préparation
The synthesis of 1-Methyl-2-hydroadenosine typically involves the methylation of adenosine. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. general methods for the methylation of nucleosides can be applied, which often involve the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions
Analyse Des Réactions Chimiques
1-Methyl-2-hydroadenosine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the molecule.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.
Applications De Recherche Scientifique
1-Methyl-2-hydroadenosine has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of nucleosides and their derivatives.
Biology: Researchers use it to investigate the role of methylated nucleosides in biological processes.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-hydroadenosine involves its interaction with adenosine receptors. Adenosine receptors are G protein-coupled receptors that mediate various physiological effects. The compound can mimic the action of adenosine, binding to these receptors and influencing cellular signaling pathways. This interaction can affect processes such as neurotransmission, cardiovascular function, and immune response .
Comparaison Avec Des Composés Similaires
1-Methyl-2-hydroadenosine can be compared to other methylated nucleosides such as:
N1-Methyl-2’-deoxyadenosine: This compound is a purine nucleoside analog with broad antitumor activity.
2-Methyladenosine: Another methylated derivative of adenosine, used in various biochemical studies.
The uniqueness of this compound lies in its specific methylation pattern, which can influence its biological activity and interactions with adenosine receptors .
Propriétés
Formule moléculaire |
C11H17N5O4 |
|---|---|
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methyl-2,3-dihydropurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H17N5O4/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11/h4-5,7-8,11-12,14,17-19H,2-3H2,1H3/t5-,7-,8-,11-/m1/s1 |
Clé InChI |
MRYABSBQOFVVPD-IOSLPCCCSA-N |
SMILES isomérique |
CN1CNC2=C(C1=N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canonique |
CN1CNC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,1,2-Tetramethyl-2-phenyl-2-[(trimethylsilyl)oxy]disilane](/img/structure/B11839041.png)

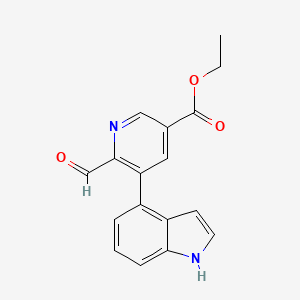

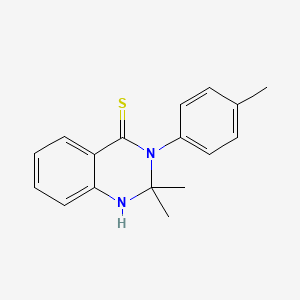

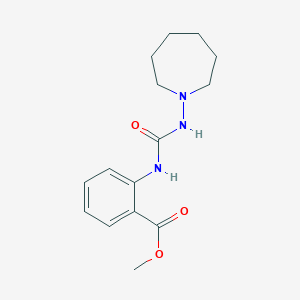

![2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11839083.png)


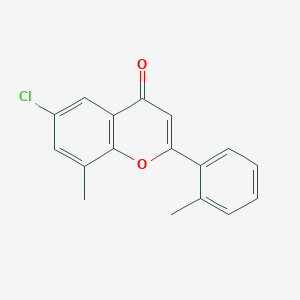
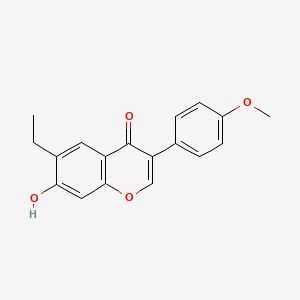
![4-Amino-5,6'-dichloro-[2,3'-bipyridine]-6-carboxylic acid](/img/structure/B11839114.png)
